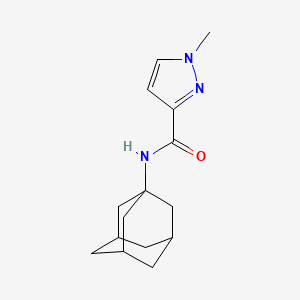
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide (APMC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APMC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mechanism of Action
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide works by binding to the heme group of sGC, which prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which can have a variety of downstream effects on biological processes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of blood pressure. These effects are thought to be mediated by the inhibition of sGC and the subsequent decrease in cGMP levels.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-adamantyl)-1-methylpyrazole-3-carboxamide in lab experiments is its specificity for sGC, which allows for the selective inhibition of this enzyme. However, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-adamantyl)-1-methylpyrazole-3-carboxamide, including the development of more potent and selective sGC inhibitors, the investigation of the effects of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide on other biological processes, and the exploration of potential therapeutic applications for N-(1-adamantyl)-1-methylpyrazole-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide and its effects on various physiological processes.
Synthesis Methods
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3-methylpyrazole-5-carboxylic acid. The resulting product can be purified using column chromatography to yield pure N-(1-adamantyl)-1-methylpyrazole-3-carboxamide.
Scientific Research Applications
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been used in a variety of scientific research applications, including as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a key role in the regulation of various physiological processes, including blood pressure and smooth muscle relaxation. By inhibiting sGC, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be used to study the effects of this enzyme on various biological processes.
properties
IUPAC Name |
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-3-2-13(17-18)14(19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHLPKBZIZEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1-Adamantyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
